molecular formula C12H10ClN3O3 B1417479 Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate CAS No. 36286-77-8

Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate

Cat. No. B1417479
CAS RN: 36286-77-8
M. Wt: 279.68 g/mol
InChI Key: DECCOFRXESBYIM-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of triazine, which is a heterocyclic compound with three nitrogen atoms in a six-membered ring. It also contains a chlorophenyl group (a benzene ring with a chlorine atom), a hydroxy group (an oxygen and hydrogen), and an ethyl carboxylate group (a carboxylic acid ester with two carbon atoms).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazine ring, the introduction of the chlorophenyl group, and the attachment of the ethyl carboxylate group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, the chlorophenyl group, and the ethyl carboxylate group. The positions of these groups within the molecule and their orientations relative to each other would have significant effects on the compound’s properties.



Chemical Reactions Analysis

As a triazine derivative, this compound could potentially participate in a variety of chemical reactions. The chlorophenyl group might undergo reactions involving the chlorine atom, and the ethyl carboxylate group could participate in reactions involving the carbonyl and the ether linkage.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and hydroxy groups could affect its solubility in different solvents, and the chlorine atom could influence its reactivity.


Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation to form pyrimido[4,5-e][1,2,4]triazines, showcasing their role in the synthesis of novel chemical structures. This process involves reacting with aryl isocyanates or undergoing reactions to form iminophosphoranes, indicating versatility in chemical synthesis (Wamhoff & Tzanova, 2003).

Structural Elucidation

The structure of a related compound, an impurity in diclazutil, was synthesized and elucidated using various analytical methods, highlighting the importance of such compounds in pharmaceutical quality control (Hou Zhongke, 2011).

Reaction Mechanisms

A study of the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showed a complex ANRORC rearrangement mechanism. This underlines the compound's role in advancing understanding of organic reaction pathways (Ledenyova et al., 2018).

Rearrangement Reactions

The Dimroth rearrangement of a parent compound of ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate was studied, adding to the knowledge of complex rearrangement reactions in organic chemistry (Ezema et al., 2015).

Convergent Synthesis

Research on ethyl 5-chloro- and 5-amino-3-aryl-1,2,4-triazinecarboxylates demonstrated their use as key compounds for cyclization reactions. This highlights their potential as intermediates in the synthesis of novel organic compounds (Wamhoff & Tzanova, 2003).

Corrosion Inhibition

Triazepines carboxylate substituted compounds, including similar ethyl compounds, have been investigated for their corrosion inhibition properties on mild steel, pointing towards their industrial applications (Alaoui et al., 2018).

Synthesis of Novel Compounds

The synthesis of a novel ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was achieved, which expands the scope of triazine derivatives in chemical synthesis (Wan-Fen Lil, 2015).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential hazards associated with the chlorine atom, which can form harmful compounds under certain conditions.


Future Directions

The study of triazine derivatives is a vibrant field due to their wide range of biological activities. This particular compound, with its combination of functional groups, could be of interest in various areas, including medicinal chemistry and materials science. Further studies could explore its synthesis, properties, and potential applications.


Please note that this is a general analysis based on the structure of the compound. For a comprehensive and accurate analysis, specific studies and experimental data are needed. Always consult with a professional chemist or a reliable database for chemical information.


properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-oxo-4H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-2-19-12(18)9-11(17)14-10(16-15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECCOFRXESBYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-hydroxy-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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